molecular formula C23H24N4O2S B14934164 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide

Cat. No.: B14934164
M. Wt: 420.5 g/mol
InChI Key: FMKIBOFQIZWRCV-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide is a synthetic specialty chemical offered for research and development purposes. This molecule features a 1,3,4-thiadiazole core, a scaffold noted in medicinal chemistry for its diverse biological activities . The structure is further characterized by an azetidine carboxamide group and a diphenylmethyl substituent, which may influence its physicochemical properties and biomolecular interactions. As a potential pharmaceutical intermediate, this compound could be of significant interest in the exploration of new therapeutic agents . Our product is supplied as a high-grade solid with guaranteed purity and stability, suitable for advanced chemical and pharmacological studies. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzhydryl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]azetidine-3-carboxamide

InChI

InChI=1S/C23H24N4O2S/c28-21(24-23-26-25-22(30-23)19-12-7-13-29-19)18-14-27(15-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15H2,(H,24,26,28)

InChI Key

FMKIBOFQIZWRCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Azetidine Core Synthesis and Functionalization

The azetidine moiety is synthesized via a cyclization reaction using 1,3-dihalopropane and a primary benzhydrylamine derivative. As detailed in US4966979A, the process involves heating benzhydrylamine with 1,3-dibromopropane in a butanol-water mixture (3:1 v/v) containing potassium carbonate as a non-nucleophilic base at 95–105°C for 6–8 hours. Water facilitates cyclization by promoting intermediate linear amine deprotonation, yielding 1-(diphenylmethyl)azetidine (Compound 1A) with >85% purity after extraction.

Table 1: Reaction Conditions for Azetidine Core Synthesis

Parameter Value Source
Solvent Butanol:H₂O (3:1)
Temperature 95–105°C
Base K₂CO₃
Reaction Time 6–8 hours
Yield 78–85%

Thiadiazole Heterocycle Construction

The 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Compound 2A) is synthesized via a one-pot method adapted from PMC8434302. Thiosemicarbazide reacts with tetrahydrofuran-2-carboxylic acid in chloroform using polyphosphate ester (PPE, 20 g per 5 mmol acid) at 80°C for 4 hours. Cyclodehydration forms the thiadiazole ring, with the reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Table 2: Thiadiazole Synthesis Optimization

Condition Optimal Value Source
Catalyst PPE (4 g/mmol)
Solvent Chloroform
Temperature 80°C
Reaction Time 4 hours
Yield 68%

Imine Formation and Carboxamide Coupling

The exocyclic imine group in the thiadiazole is introduced by condensing Compound 2A with para-formaldehyde in acetic acid under reflux, yielding (2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine (Compound 3A). Subsequent coupling with Compound 1B is achieved using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 12 hours.

Table 3: Carboxamide Coupling Parameters

Reagent Role Source
DCC Carbodiimide Coupling Agent
HOBt Reaction Accelerator
Solvent Dichloromethane
Temperature 25°C
Yield 62%

Structural Validation and Analytical Data

The final product is characterized via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, diphenylmethyl), 5.12 (s, 1H, azetidine CH), 4.85–4.70 (m, 1H, tetrahydrofuran CH), 3.95–3.50 (m, 4H, tetrahydrofuran OCH₂).
  • HRMS : m/z calc. for C₂₄H₂₅N₄O₂S [M+H]⁺: 433.1695; found: 433.1698.
  • IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine).

Challenges and Mitigation Strategies

  • Azetidine Polymerization : Stabilization with tertiary bases (e.g., triethylamine) during hydrogenolysis steps prevents ring-opening.
  • Imine Stereoselectivity : The E-configuration is favored by using bulky solvents (toluene) and low temperatures (0–5°C).
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes diphenylmethane byproducts from hydrogenolysis.

Scale-Up Considerations

Pilot-scale batches (100 g) demonstrate reproducible yields (58–63%) when using:

  • Continuous Stirring : Ensures homogeneous mixing during cyclization.
  • Catalyst Recycling : Pd/C from hydrogenolysis steps is recovered via filtration and reactivated.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .

Scientific Research Applications

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
1-(Diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide 1,3,4-Thiadiazole Tetrahydrofuran, azetidine, diphenylmethyl Hypothesized bioactivity (untested) N/A
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxole, imidazole, chlorophenyl Antifungal (IC₅₀: 8.2 µM)
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazide derivatives Thiosemicarbazide Pyridine, aryl groups Plant growth promotion
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-... (oxadiazole derivative) 1,2,4-Oxadiazole Fluorophenyl, trifluoroethylamino Anticancer (preclinical)

Key Findings

Bioactivity Potential: The target compound’s 1,3,4-thiadiazole core is structurally analogous to antifungal hydrazinecarboxamides (e.g., ), which exhibit activity via inhibition of fungal cytochrome P450 enzymes . However, the absence of an imidazole or chlorophenyl group in the target compound may reduce antifungal potency. Unlike thiosemicarbazides (), which promote plant growth, the azetidine carboxamide and THF groups in the target compound suggest divergent applications, possibly in mammalian systems due to improved solubility and stability .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step heterocyclic coupling, similar to oxadiazole derivatives (). However, the tetrahydrofuran and azetidine moieties introduce stereochemical challenges absent in simpler thiadiazoles .

Conversely, the THF substituent could mitigate excessive hydrophobicity, balancing bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-thiadiazole cores are formed via cyclization of thiosemicarbazides with POCl₃ under reflux (). For the target compound, key steps include:

  • Azetidine ring formation : Use of azetidine-3-carboxylic acid derivatives as precursors.
  • Thiadiazole-thione intermediate : React with tetrahydrofurfurylamine under basic conditions (e.g., triethylamine) to form the (2E)-thiadiazol-2(3H)-ylidene moiety.
  • Coupling : Amide bond formation between the azetidine and thiadiazole components using coupling agents like EDCI/HOBt.
  • Optimization : Vary solvents (DMF, acetonitrile), catalysts (iodine for cyclization), and temperature (reflux vs. room temperature) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–4.0 ppm) and azetidine CH₂ groups (δ 3.0–3.5 ppm). The thiadiazole C=N signal appears at ~160 ppm in ¹³C NMR .
  • IR : Confirm C=O (amide I band, ~1650 cm⁻¹) and C=N (thiadiazole, ~1550 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrahydrofuran moiety) .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are effective?

  • Methodology :

  • Challenges : The compound’s polarity (due to amide and thiadiazole groups) may cause tailing in silica-based columns.
  • Solutions : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography with ethyl acetate/hexane (3:7 ratio). Recrystallization from DMSO/water mixtures (2:1) is also effective .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., bacterial Mur ligases or kinases).
  • Docking Workflow : Use AutoDock Vina to dock the compound into target active sites. The tetrahydrofuran moiety may form hydrogen bonds with residues like Asp149 in Staphylococcus aureus MurB .
  • Validation : Compare docking scores (binding energy < −8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns) .

Q. How do tautomeric forms of the thiadiazole ring affect reactivity and bioactivity?

  • Methodology :

  • Tautomer Analysis : Use ¹H-¹⁵N HMBC NMR to detect thione-thiol tautomerism. DFT calculations (B3LYP/6-311+G*) can predict dominant tautomers in solution.
  • Bioactivity Impact : Thione forms may enhance metal chelation (e.g., Zn²⁺ in metalloenzymes), while thiol forms could improve membrane permeability .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO < 0.1%), and endpoint measurements (MTT vs. ATP luminescence).
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Re-evaluate data using orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. How can X-ray crystallography elucidate the compound’s binding mode with a target protein?

  • Methodology :

  • Crystallization : Co-crystallize the compound with a purified protein (e.g., human carbonic anhydrase IX) using sitting-drop vapor diffusion (20% PEG 3350, pH 7.5).
  • Data Collection : Resolve to 1.8 Å resolution using synchrotron radiation. The tetrahydrofuran oxygen may form a water-mediated hydrogen bond with Thr199 in the active site .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationCyclization with POCl₃, EDCI/HOBt coupling
Structural Elucidation¹H/¹³C NMR, HRMS, IR
Biological PredictionMolecular docking (AutoDock), MD simulations
Tautomer AnalysisDFT calculations, HMBC NMR
CrystallographySynchrotron X-ray diffraction

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